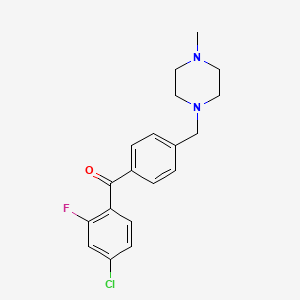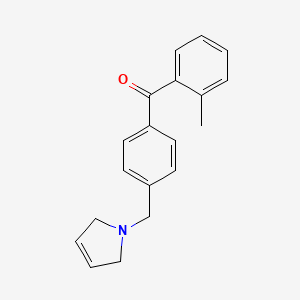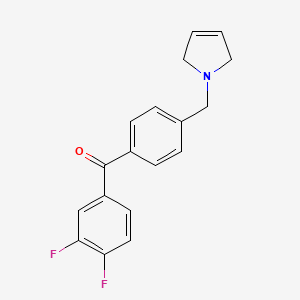
tert-Butyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate
Descripción general
Descripción
Tert-Butyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H22FNO3 and its molecular weight is 295.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Stereoselective Synthesis
One area of application is the stereoselective synthesis of substituted piperidine derivatives, which are valuable scaffolds in medicinal chemistry. For example, the stereoselective synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates from tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives demonstrates the utility of such compounds in creating cis and trans isomers through selective reactions (Boev et al., 2015).
Vinylfluoro Group as Acetonyl Cation Equivalent
The vinylfluoro group in certain derivatives has been shown to act as an acetonyl cation equivalent, leading to the stereoselective synthesis of pipecolic acid derivatives. This showcases the compound's role in facilitating unique cascade reactions for synthesizing complex molecules (Purkayastha et al., 2010).
Synthesis of Biologically Active Compounds
The synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate highlights its application in creating compounds with potential biological activities. This research involved the condensation reaction between carbamimide and 3-fluorobenzoic acid, resulting in a compound that was further evaluated for antibacterial and anthelmintic activities (Sanjeevarayappa et al., 2015).
Intermediate for Biologically Active Compounds
Another application is the use of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate as an intermediate in synthesizing biologically active compounds like crizotinib. This illustrates the compound's significance in the drug discovery process, offering a pathway to synthesize inhibitors targeting specific proteins involved in cancer (Kong et al., 2016).
Propiedades
IUPAC Name |
tert-butyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO3/c1-15(2,3)21-14(19)18-10-8-16(20,9-11-18)12-6-4-5-7-13(12)17/h4-7,20H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBZCHWACVCMKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634995 | |
| Record name | tert-Butyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
403806-35-9 | |
| Record name | tert-Butyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
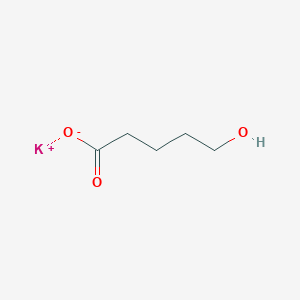

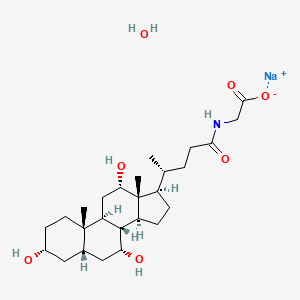
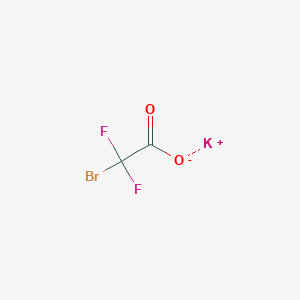




![N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide](/img/structure/B1343311.png)

